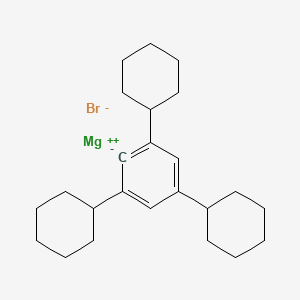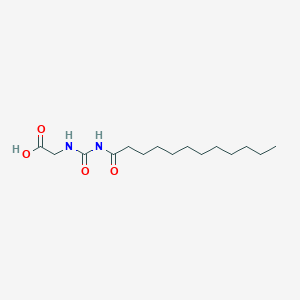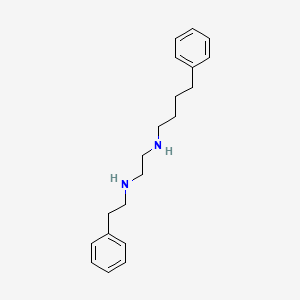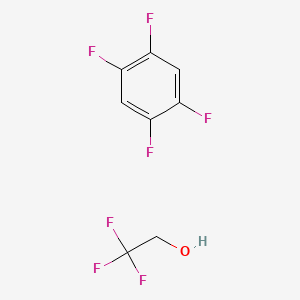
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is a complex organometallic compound It is characterized by the presence of magnesium, bromide, and a benzene ring substituted with three cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide typically involves the reaction of 1,3,5-tricyclohexylbenzene with magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions. The benzene ring and cyclohexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bromide 2,4,6-tricyclohexylbenzen-1-ide
- Magnesium(I) dimers
Uniqueness
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and reactivity.
Propiedades
Número CAS |
820217-06-9 |
|---|---|
Fórmula molecular |
C24H35BrMg |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide |
InChI |
InChI=1S/C24H35.BrH.Mg/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;;/h16-17,19-21H,1-15H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UJOGPMUWDYQIGX-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=CC(=[C-]C(=C2)C3CCCCC3)C4CCCCC4.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)


![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
